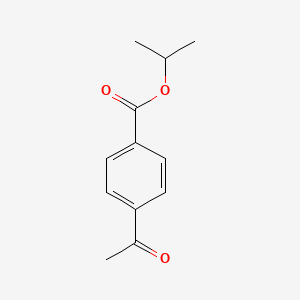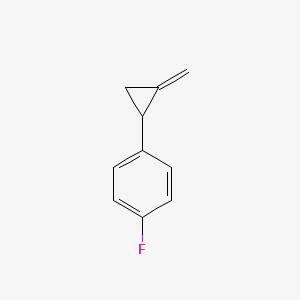![molecular formula C13H10F2N2O2 B13429913 4-(Difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13429913.png)
4-(Difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid is a compound of significant interest in the field of organic chemistry This compound features a bipyridine core, which is a common structural motif in coordination chemistry and catalysis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid typically involves the introduction of the difluoromethyl group onto a bipyridine scaffold. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. For instance, the use of difluoromethylsulfone as a CF₂H source in the presence of a base like NaHCO₃ and a photocatalyst such as Ir(ppy)₃ under blue LED irradiation has been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and scalable difluoromethylation protocols could be potential approaches for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bipyridine core can be reduced under specific conditions.
Substitution: The difluoromethyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction of the bipyridine core can produce partially or fully reduced bipyridine derivatives.
Scientific Research Applications
4-(Difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors or imaging agents.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(Difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid exerts its effects is largely dependent on its role as a ligand. The bipyridine core can coordinate with metal ions, forming stable complexes that can participate in various catalytic cycles. The difluoromethyl group can influence the electronic properties of the compound, enhancing its reactivity and stability in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid
- 4-(Chloromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid
- 4-(Methyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid
Uniqueness
4-(Difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its trifluoromethyl or chloromethyl analogs. Additionally, the difluoromethyl group can enhance the compound’s stability and solubility, making it more suitable for various applications in chemistry and industry.
Properties
Molecular Formula |
C13H10F2N2O2 |
|---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-methyl-6-pyridin-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10F2N2O2/c1-7-11(13(18)19)8(12(14)15)6-10(17-7)9-4-2-3-5-16-9/h2-6,12H,1H3,(H,18,19) |
InChI Key |
IJBPDVRNGWLPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CC=N2)C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



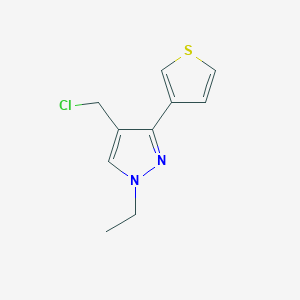
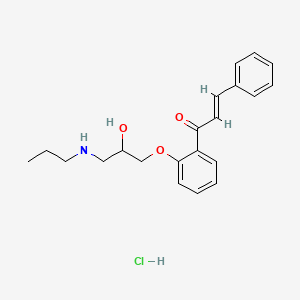
![1-chloroethyl 2-[2-(2-methylsulfanylphenothiazin-10-yl)ethyl]piperidine-1-carboxylate](/img/structure/B13429859.png)
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13429860.png)
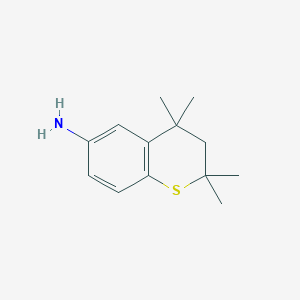
![tert-butyl N-(5-hydroxy-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13429872.png)
![tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B13429884.png)
![23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl 2-Fluoro-alpha-methyl[1,1'-biphenyl]-4-acetate](/img/structure/B13429889.png)
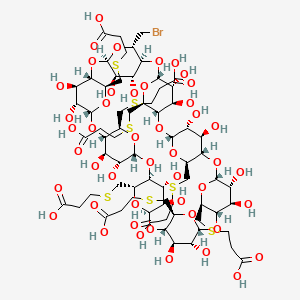
![2-Methanesulfonyl-6-azaspiro[3.4]octane](/img/structure/B13429896.png)
